

2-Chloro-2-methylhexane spectroscopic data analysis (NMR, IR, MS)

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Compound of Interest

Compound Name: 2-Chloro-2-methylhexane

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An In-depth Spectroscopic Analysis of 2-Chloro-2-methylhexane

This technical guide provides a comprehensive analysis of the spectroscopic data for **2-chloro-2-methylhexane** (C7H15Cl), a halogenated alkane. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure

2-Chloro-2-methylhexane is a tertiary haloalkane with the following structure:

Chemical Formula: C7H15Cl[1][2][3][4] Molecular Weight: 134.65 g/mol [1][4] IUPAC Name: **2-chloro-2-methylhexane**[1]

The structure consists of a hexane chain with a chlorine atom and a methyl group both attached to the second carbon atom. This substitution pattern is key to interpreting its spectroscopic signatures.

Spectroscopic Data & Interpretation

This section details the analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for **2-chloro-2-methylhexane**.



NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **2-chloro-2-methylhexane**, we expect to see distinct signals corresponding to the non-equivalent protons and carbons in the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the different chemical environments of hydrogen atoms. In **2-chloro-2-methylhexane**, there are five distinct proton environments.

Table 1: Predicted ¹H NMR Data for **2-Chloro-2-methylhexane**

Signal Assignment	Chemical Shift (δ, ppm) (Predicted)	Multiplicity	Integration
-CH ₃ (C1)	~0.9	Triplet (t)	3H
-CH ₂ - (C5)	~1.3	Multiplet (m)	2H
-CH ₂ - (C4)	~1.5	Multiplet (m)	2H
-CH ₂ - (C3)	~1.8	Multiplet (m)	2H
-C(Cl)CH₃ (C2-Me)	~1.6	Singlet (s)	6H

Interpretation:

- The six protons of the two methyl groups attached to the quaternary carbon (C2) are equivalent and appear as a single, sharp singlet around 1.6 ppm because they have no adjacent protons to couple with.
- The terminal methyl group (C1) protons appear as a triplet around 0.9 ppm due to coupling with the adjacent methylene (-CH₂-) group.
- The three methylene groups (C3, C4, C5) will produce complex overlapping signals (multiplets) in the typical alkane region of the spectrum, approximately between 1.3 and 1.8 ppm.

¹³C NMR Spectroscopy



The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for **2-Chloro-2-methylhexane**

Signal Assignment	Chemical Shift (δ, ppm) (Predicted)
C1	~14
C6	~23
C5	~26
C2-Me	~32
C4	~45
C2	~70

Interpretation:

- The spectrum is expected to show six distinct signals, corresponding to the six chemically non-equivalent carbon atoms.
- The most downfield signal, around 70 ppm, is attributed to the quaternary carbon (C2) bonded to the electronegative chlorine atom.
- The other signals appear in the aliphatic region, with the terminal methyl carbon (C1) being the most upfield.

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Table 3: IR Absorption Data for **2-Chloro-2-methylhexane**



Wavenumber (cm ⁻¹)	Intensity	Vibration Type
2960 - 2850	Strong	C-H (alkane) stretch
1465	Medium	C-H (alkane) bend
1380	Medium	C-H (alkane) bend (gem- dimethyl)
785 - 540	Strong	C-Cl stretch

Data sourced from publicly available spectra. The C-Cl stretch is a key diagnostic peak.[5]

Interpretation:

- The strong absorptions in the 2850-2960 cm⁻¹ region are characteristic of C-H stretching vibrations in the alkane backbone.
- The presence of a strong band in the 540-785 cm⁻¹ range is indicative of the C-Cl stretching vibration, confirming the presence of the chloro group.[5]
- Bands around 1465 cm⁻¹ and 1380 cm⁻¹ correspond to C-H bending vibrations. The band near 1380 cm⁻¹ may show splitting characteristic of a gem-dimethyl group.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common method where the molecule is bombarded with high-energy electrons, causing ionization and fragmentation.

Table 4: Key Mass Spectrometry Data for 2-Chloro-2-methylhexane



m/z (mass/charge)	Relative Intensity	lon Fragment	Notes
136 / 138	Low	[C7H15Cl]+ ⁻	Molecular ion peaks (M+', M+2+'). The ~3:1 ratio confirms one Cl atom.
99	High	[C7H15] ⁺	Loss of CI radical (·CI).
57	Base Peak (100%)	[C ₄ H ₉] ⁺ (tert-butyl cation)	α-cleavage, formation of a stable tertiary carbocation.
43	High	[C ₃ H ₇] ⁺ (propyl cation)	Further fragmentation.

Interpretation:

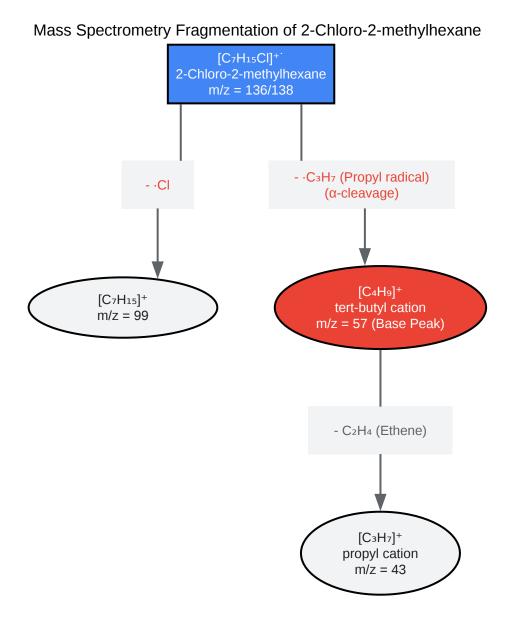
- Molecular Ion (M+*): The presence of two molecular ion peaks at m/z 136 and 138 in an approximate 3:1 ratio is a definitive indicator of a molecule containing one chlorine atom, due to the natural isotopic abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%).[6][7][8]
- Fragmentation: The most stable fragment is often the one that forms the most stable carbocation. For 2-chloro-2-methylhexane, the cleavage of the C-C bond adjacent to the chlorine-bearing carbon (α-cleavage) results in the highly stable tert-butyl cation ([C₄H₉]⁺) at m/z 57, which is typically the base peak. The loss of the chlorine radical to form the [C₇H₁₅]⁺ cation at m/z 99 is also a significant fragmentation pathway.

Visualized Data Relationships and Pathways

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the fragmentation pathway in mass spectrometry.

Caption: Workflow combining MS, IR, and NMR to confirm the molecular structure.





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Caption: Key fragmentation pathways for 2-chloro-2-methylhexane in EI-MS.

Experimental Protocols

Standard protocols for acquiring the spectroscopic data are outlined below.

Foundational & Exploratory





- Sample Preparation: Accurately weigh 5-25 mg of **2-chloro-2-methylhexane** for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[9][10] Chloroform-d is a common choice for nonpolar organic compounds.[10]
- Filtration and Transfer: Filter the solution through a pipette with a small glass wool plug to remove any particulate matter, which can degrade spectral quality.[11] Transfer the filtered solution into a 5 mm NMR tube to a depth of about 4-6 cm.[9]
- Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers often reference the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[9]
- Data Acquisition: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[10] The magnetic field is then shimmed to optimize its homogeneity. The probe is tuned to the appropriate nucleus (¹H or ¹³C), and the data is acquired using a standard pulse sequence.[10]
- Sample Preparation (Neat Liquid): As **2-chloro-2-methylhexane** is a liquid, the simplest method is to prepare a neat sample.[12] Place one or two drops of the liquid between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.[13] Press the plates together to form a thin capillary film.
- Background Spectrum: First, run a background scan with no sample in the beam path. This records the absorbance of atmospheric CO₂ and water vapor, as well as any instrumental artifacts, and is automatically subtracted from the sample spectrum.[14]
- Sample Spectrum: Place the prepared salt plates in the sample holder of the FTIR spectrometer and acquire the spectrum. The instrument measures the transmittance of IR radiation through the sample as a function of wavenumber.[14]
- Cleaning: After analysis, the salt plates must be thoroughly cleaned with a dry solvent (e.g., anhydrous acetone or dichloromethane) and stored in a desiccator to prevent damage from moisture.
- Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS). The



sample is vaporized in a high-vacuum environment.

- Ionization: In the ionization chamber, the gaseous molecules are bombarded by a highenergy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M⁺).[15]
- Fragmentation: The high energy of the ionization process causes the molecular ion to fragment into smaller, positively charged ions and neutral radicals.[15]
- Analysis and Detection: The positively charged ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[15] A detector then records the abundance of each ion, generating the mass spectrum.[16]

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